molecular formula C13H16O3 B310560 2-Methoxyphenylcyclopentanecarboxylate

2-Methoxyphenylcyclopentanecarboxylate

Cat. No.: B310560
M. Wt: 220.26 g/mol
InChI Key: ARQUEIPYLHWXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenylcyclopentanecarboxylate is a cyclopentanecarboxylate ester derivative featuring a methoxy-substituted phenyl group attached to the cyclopentane ring. The methoxyphenyl group likely enhances lipophilicity and modulates electronic properties, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2-methoxyphenyl) cyclopentanecarboxylate

InChI

InChI=1S/C13H16O3/c1-15-11-8-4-5-9-12(11)16-13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

ARQUEIPYLHWXIS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2CCCC2

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Methoxyphenylcyclopentanecarboxylate and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Hazards
Methyl 2-oxocyclopentanecarboxylate C₇H₁₀O₃ 142.154 10472-24-9 2-oxo group, methyl ester Intermediate in organic synthesis; no explicit hazard data
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.180 1314922-38-7 3-amino group, methyl ester Laboratory chemical; acute oral toxicity (H302), skin irritation (H315)
Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate C₁₄H₁₆O₃ 244.28 10386-81-9 Benzyl, 2-oxo, methyl ester No explicit applications; limited safety data
Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate C₁₃H₁₄O₃ 218.252 183233-93-4 Phenyl, 2-oxo, methyl ester Synthetic intermediate; six documented synthesis routes
This compound* Inference: ~C₁₃H₁₄O₃ ~218 (estimated) N/A 2-methoxyphenyl, ester Hypothesized use in agrochemicals (based on structural analogs like metconazole precursors)

*Note: Data for this compound inferred from structural analogs.

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-oxo group in methyl 2-oxocyclopentanecarboxylate increases electrophilicity, facilitating nucleophilic attacks (e.g., in ketone-based reactions) . In contrast, the 3-amino group in methyl 3-aminocyclopentanecarboxylate introduces nucleophilic character, enhancing participation in condensation or amidation reactions .
  • The methoxyphenyl group in the target compound may similarly influence solubility and binding affinity.

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